molecular formula C15H21N3O2S2 B6624032 N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide

N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide

Cat. No.: B6624032
M. Wt: 339.5 g/mol
InChI Key: VHFIMHZCEVNFAG-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a thiazole ring, a benzenesulfonamide group, and a dimethylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-11(2)15-17-10-13(21-15)9-16-12-6-5-7-14(8-12)22(19,20)18(3)4/h5-8,10-11,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFIMHZCEVNFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CNC2=CC(=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Thiazole to the Benzene Ring: This step involves the alkylation of the thiazole ring with a benzyl halide derivative, forming a thiazole-benzene intermediate.

    Introduction of the Sulfonamide Group: The intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Dimethylation: Finally, the compound is subjected to dimethylation using dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide: Similar structure but with a different position of the substituent on the benzene ring.

    N,N-dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide: Similar structure but with a different alkyl group on the thiazole ring.

Uniqueness

N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide is unique due to its specific combination of functional groups and their positions. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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